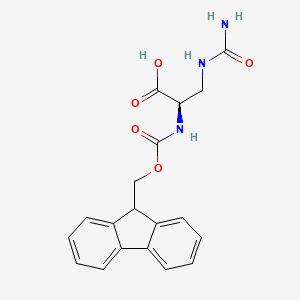
Fmoc-D-Alb-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-D-Alb-OH” is a compound used in peptide synthesis . It is also known as “Fmoc-D-Ala-OH” and has a molecular formula of C18H17NO4 . Its molar mass is 311.33 g/mol . It is used as a building block for solid phase peptide synthesis .
Synthesis Analysis
This compound is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C19H19N3O5 . The InChI representation of the molecule is InChI=1S/C19H19N3O5/c20-18 (25)21-9-16 (17 (23)24)22-19 (26)27-10-15-13-7-3-1-5-11 (13)12-6-2-4-8-14 (12)15/h1-8,15-16H,9-10H2, (H,22,26) (H,23,24) (H3,20,21,25) .
Chemical Reactions Analysis
This compound is used in peptide synthesis, which is a complex process involving multiple steps . For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions . Mass spectrometry is often used to assess the accuracy of peptide synthesis and to validate the identity of the synthesized peptides .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 369.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 7 and a Topological Polar Surface Area of 131 Ų .
Aplicaciones Científicas De Investigación
- Fmoc-D-Alb-OH se utiliza comúnmente en la síntesis de péptidos en fase sólida (SPPS). Como un aminoácido protegido con Fmoc, sirve como un bloque de construcción para la construcción de péptidos. Durante la SPPS, el grupo Fmoc se elimina selectivamente para exponer el grupo amino para reacciones de acoplamiento subsiguientes con otros aminoácidos. Este ensamblaje paso a paso permite la síntesis de péptidos personalizados para varios estudios biológicos y desarrollo de fármacos .
- This compound, como otros aminoácidos protegidos con Fmoc, puede autoensamblarse en estructuras supramoleculares. Los investigadores han explorado sus propiedades de formación de hidrogel. Estos hidrogeles encuentran aplicaciones como materiales de andamiaje para la ingeniería de tejidos, la administración de fármacos y la cicatrización de heridas. La porción Fmoc impulsa las interacciones de apilamiento π–π y enlace de hidrógeno, lo que lleva a redes estables de nanofibras .
Síntesis de péptidos y química de péptidos en fase sólida
Formación de hidrogel y biomateriales
En resumen, this compound ofrece versatilidad en la síntesis de péptidos, la formación de hidrogel, la administración de fármacos y la ingeniería de tejidos. Sus propiedades únicas lo convierten en una herramienta valiosa en la investigación interdisciplinaria en química, biología y ciencia de los materiales. Los investigadores continúan explorando nuevas aplicaciones, expandiendo nuestra comprensión del potencial de este compuesto . ¡Si necesita más detalles o aplicaciones adicionales, no dude en preguntar!
Mecanismo De Acción
Target of Action
Fmoc-D-Alb-OH, also known as Fmoc-D-Alanine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the peptide synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound in peptide synthesis involves a series of biochemical reactions. The Fmoc group is introduced to the amine group of an amino acid, forming a carbamate . This carbamate then undergoes a series of reactions during peptide synthesis, with the Fmoc group serving to protect the amine. Once the peptide synthesis is complete, the Fmoc group is removed using a base .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, this compound allows for the formation of peptide bonds without unwanted side reactions . This leads to the production of peptides with the desired sequence and structure.
Action Environment
The action of this compound is influenced by several environmental factors. The pH of the solution is critical, as the Fmoc group is removed by a base . The temperature and solvent used can also impact the efficiency of the Fmoc group’s introduction and removal . Furthermore, the fluorenyl group of this compound has a strong absorbance in the ultraviolet region, which can be useful for monitoring the coupling and deprotection reactions .
Safety and Hazards
Direcciones Futuras
The use of Fmoc-D-Alb-OH and similar compounds in peptide synthesis is expected to continue to grow due to the increasing demand from medicinal chemistry and pharmacology . There is ongoing research into improving peptide quality, synthesis time, and exploring novel synthetic targets . The development of DNA-encoded chemical libraries (DECLs) of peptides is a promising area of future research .
Análisis Bioquímico
Biochemical Properties
The Fmoc group, including Fmoc-D-Alb-OH, plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various biomolecules, primarily amines, where it serves as a protecting group . The nature of these interactions is largely based on the reactivity of the Fmoc group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by enabling the synthesis of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a protecting group in peptide synthesis . It binds to amines, protecting them during the synthesis process . This protection can be removed by base, allowing the amine to participate in subsequent reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The Fmoc group is rapidly removed by base, and this deprotection is often performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Information on the product’s stability, degradation, and long-term effects on cellular function would require further experimental data.
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, particularly those involved in the formation and cleavage of amide bonds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of this compound is likely to be related to the sites of peptide synthesis within the cell . Any effects on its activity or function would be related to its role as a protecting group in this process .
Propiedades
IUPAC Name |
(2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICSLZBMDMQRC-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

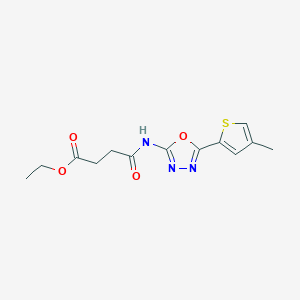

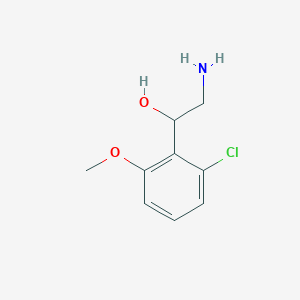
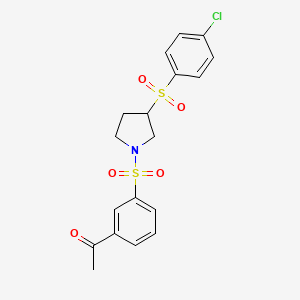
![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)
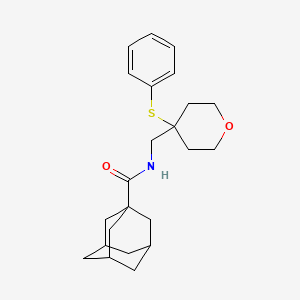
![N-(2,4-difluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2407452.png)

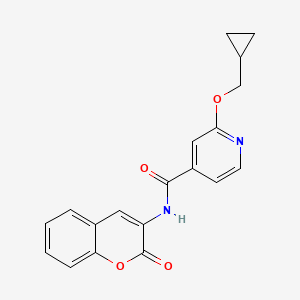

![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)
